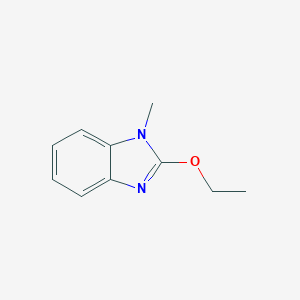

2-Ethoxy-1-methylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxy-1-methylbenzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which consists of a benzene ring fused to an imidazole ring. The ethoxy and methyl groups are substituted at the second and first positions of the benzimidazole ring, respectively. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-methylbenzimidazole typically involves the condensation of o-phenylenediamine with ethyl formate or ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxy-1-methylbenzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low to moderate temperatures.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide, elevated temperatures.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound, such as 2-ethoxy-1-methylbenzimidazoline.

Substitution: Substituted benzimidazole derivatives with various functional groups replacing the ethoxy group.

Applications De Recherche Scientifique

Antihypertensive Activity

One of the most significant applications of 2-ethoxy-1-methylbenzimidazole is its role as an antihypertensive agent. Research indicates that derivatives of this compound exhibit potent angiotensin II receptor antagonistic activity, making them useful in treating circulatory system diseases such as hypertension, heart diseases, strokes, and renal failures .

- Mechanism of Action : The compound acts by inhibiting the renin-angiotensin system, which is crucial for regulating blood pressure. By blocking angiotensin II receptors, it prevents vasoconstriction and reduces blood pressure effectively .

Anticancer Properties

Recent studies have explored the potential of benzimidazole derivatives, including this compound, as anticancer agents. The electron-rich nitrogen heterocycles in benzimidazole facilitate interactions with various therapeutic targets, demonstrating efficacy against several cancer cell lines .

- Case Study : A study highlighted that certain benzimidazole derivatives exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, showcasing their potential in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzimidazole derivatives have shown effectiveness against a range of bacterial strains and fungi. For instance, some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Candida albicans .

Comprehensive Data Table

Mécanisme D'action

The mechanism of action of 2-Ethoxy-1-methylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways. In cancer cells, it may interfere with DNA replication and repair mechanisms, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

2-Methylbenzimidazole: Lacks the ethoxy group, leading to different chemical properties and reactivity.

2-Ethylbenzimidazole: Similar structure but with an ethyl group instead of an ethoxy group, affecting its solubility and reactivity.

1-Methylbenzimidazole: Lacks the ethoxy group, resulting in different biological activities and applications.

Uniqueness: 2-Ethoxy-1-methylbenzimidazole is unique due to the presence of both ethoxy and methyl groups, which confer specific chemical and biological properties. The ethoxy group enhances its solubility in organic solvents, while the methyl group influences its reactivity and interaction with biological targets. This combination of substituents makes it a versatile compound with a wide range of applications in various fields.

Activité Biologique

2-Ethoxy-1-methylbenzimidazole is a derivative of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring fused to an imidazole ring with an ethoxy group at the second position and a methyl group at the first position. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O |

| Molecular Weight | 189.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 100-102 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Binding : The compound can intercalate into DNA, inhibiting replication and transcription processes, which is crucial for its anticancer activity.

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, disrupting metabolic pathways essential for cell survival .

- Antimicrobial Activity : Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties against various pathogens, suggesting that this compound may possess similar capabilities .

Anticancer Activity

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. In particular, this compound has shown promise in preclinical models:

- In Vitro Studies : Cell line assays demonstrated that this compound significantly reduces viability in melanoma and breast cancer cells by inducing apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 5.4 | Induction of apoptosis |

| Breast Cancer | 6.2 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound's efficacy against bacterial strains has been documented:

- Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) in the range of 10-20 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Structure-Activity Relationship (SAR)

The substitution patterns on the benzimidazole core significantly influence biological activity. For instance, the presence of an ethoxy group at the second position enhances lipophilicity, improving membrane permeability and bioavailability compared to other derivatives like 2-Methoxy-1-methylbenzimidazole .

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

- Study on Antiviral Properties : A study investigated the antiviral effects of various benzimidazoles, including this compound, against HIV. Results indicated that this compound could inhibit reverse transcriptase activity effectively, providing a potential avenue for HIV treatment .

- Antioxidant Activity : Research has shown that benzimidazoles can exhibit antioxidant properties, which may contribute to their overall therapeutic efficacy by reducing oxidative stress in cells .

Propriétés

IUPAC Name |

2-ethoxy-1-methylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-13-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXCYZVANMYVSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.